Product packaging for DC92-B(Cat. No.:CAS No. 116988-30-8)

DC92-B

Cat. No.: B1669877
CAS No.: 116988-30-8
M. Wt: 776.9 g/mol
InChI Key: SCWWNJYIUMBQKK-RPPIAGSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Chemical Lineage: DC92-B as a Pluramycin Anthraquinone (B42736) Antibiotic

This compound is a member of the pluramycin family, a class of antibiotics characterized by a core anthraquinone structure. nih.govnih.gov Anthraquinones are a class of aromatic organic compounds derived from anthracene. The chemical architecture of this compound is intricate, featuring a glycosidically linked aminosugar and a reactive epoxide side chain, which are crucial for its biological activity. nih.govjst.go.jp

Its chemical lineage places it in close relation to other notable pluramycin antibiotics, such as hedamycin (B78663). nih.govnih.gov The structural similarities and differences between this compound and its analogues are of great interest to medicinal chemists for understanding structure-activity relationships. The defining features of this compound include a characteristic ring F and a side chain containing a cis-epoxide and a terminal dimethyl group. nih.gov

Table 1: Chemical Classification of this compound

Feature Description
Compound Class Antibiotic
Chemical Family Anthraquinone
Sub-Class Pluramycin

| Key Functional Groups | Glycoside, Epoxide, Anthraquinone Core |

Historical Context of Discovery and Isolation

The discovery of this compound is rooted in the systematic screening of microbial metabolites for potential pharmacological activities. It was isolated from a strain of Actinomycetes, a phylum of Gram-positive bacteria renowned for their production of a wide array of secondary metabolites, including many clinically important antibiotics. The initial report on the structure of this compound was published in 1990. nih.gov The isolation process typically involves fermentation of the producing microorganism, followed by extraction and purification of the active compound.

Table 2: Discovery Timeline of this compound

Milestone Year

| Initial Isolation and Structural Elucidation | 1990 |

Significance as an Antitumor Agent in Natural Products Drug Discovery

Natural products have historically been a cornerstone of cancer chemotherapy, with a significant percentage of approved anticancer drugs being either natural products or their derivatives. nih.gov this compound emerged as a compound of interest due to its potent cytotoxic activity against various cancer cell lines. nih.govnih.gov Its significance lies in its mechanism of action, which involves the alkylation of DNA. nih.govnih.gov

The ability of this compound to form covalent adducts with DNA leads to the inhibition of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cancer cells. nih.govnih.gov This mechanism is shared with other pluramycin antibiotics and has been a focal point of research to develop more selective and effective cancer therapies. nih.gov

Overview of Research Trajectories

Since its discovery, research on this compound has progressed along several key trajectories. A primary area of investigation has been the detailed elucidation of its mechanism of action at the molecular level. Studies have focused on its sequence-selective DNA binding and alkylation properties. nih.govnih.gov

Researchers have investigated the specific DNA sequences that this compound preferentially targets. It has been found that guanines are the most reactive sites for alkylation, particularly those in 5'-CGT and 5'-TGT sequences. nih.govnih.gov Comparative studies with hedamycin have revealed very similar sequence selectivities, despite structural differences in their side chains. nih.gov This line of research is crucial for understanding the biological consequences of DNA damage induced by this compound and for the rational design of new anticancer drugs with improved target specificity.

Another significant research avenue is the exploration of the biosynthesis of pluramycin antibiotics. Understanding the enzymatic machinery responsible for constructing the complex architecture of this compound could open up possibilities for biosynthetic engineering to produce novel analogues with enhanced therapeutic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H52N2O12 B1669877 DC92-B CAS No. 116988-30-8

Properties

IUPAC Name

10-[4-(dimethylamino)-5,6-dihydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N2O12/c1-17-12-21-29(35-27(17)23(45)15-26(53-35)41(6)37(56-41)36-39(3,4)55-36)34(49)30-28(33(21)48)19(24-14-22(43(8)9)31(46)18(2)52-24)13-20(32(30)47)25-16-40(5,44(10)11)38(50)42(7,51)54-25/h12-13,15,18,22,24-25,31,36-38,46-47,50-51H,14,16H2,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWWNJYIUMBQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)(C)C)C)O)C8CC(C(C(O8)(C)O)O)(C)N(C)C)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116988-30-8
Record name DC92-B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116988308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Origin and Biosynthesis of Dc92 B

Microbial Production Organisms and Fermentation Processes

There is currently no publicly available information to identify the specific microorganisms responsible for the production of DC92-B. As a result, details regarding the fermentation processes, including optimal culture conditions such as media composition, temperature, pH, and aeration, are not documented. The table below, which would typically detail such parameters, remains unpopulated due to this lack of data.

Interactive Data Table: Fermentation Parameters for this compound Producing Organisms

ParameterOrganism 1Organism 2Organism 3
Genus/Species Data not availableData not availableData not available
Optimal Temp (°C) Data not availableData not availableData not available
Optimal pH Data not availableData not availableData not available
Carbon Source Data not availableData not availableData not available
Nitrogen Source Data not availableData not availableData not available
Fermentation Time (h) Data not availableData not availableData not available
Yield (g/L) Data not availableData not availableData not available

Biosynthetic Pathway Elucidation: Focus on Polyketide Synthase Systems

Given the absence of information on this compound, its classification as a polyketide and the involvement of polyketide synthase (PKS) systems in its biosynthesis are purely speculative. Generally, polyketides are a diverse class of natural products synthesized by the iterative condensation of small carboxylic acid units. The assembly of these molecules is carried out by large, multifunctional enzymes known as polyketide synthases. Without any structural or biosynthetic data for this compound, it is impossible to determine if its formation involves Type I, Type II, or Type III PKS systems.

Genetic Determinants and Engineering Approaches in Biosynthesis

The genetic determinants, such as the biosynthetic gene cluster (BGC) encoding the enzymes for this compound production, have not been identified. Consequently, no genetic engineering approaches to enhance the production of this compound have been reported. Such strategies would typically involve the manipulation of regulatory genes, overexpression of pathway-specific enzymes, or heterologous expression of the BGC in a more tractable host organism. The lack of foundational knowledge about the this compound biosynthetic pathway prevents any discussion of targeted genetic modifications.

Related Metabolites and Degradation Products: The Case of DC92-D

There is no available information to suggest the existence of related metabolites or degradation products of this compound, including the specifically mentioned compound DC92-D. The relationship between these two compounds, whether DC92-D is a precursor, shunt product, or degradation product of this compound, remains uncharacterized.

Molecular Pharmacology and Mechanism of Action of Dc92 B

DNA Interaction Mechanisms

The interaction of DC92-B with DNA is complex, involving both non-covalent and covalent binding modes that contribute to its biological efficacy. benchchem.comnih.govmums.ac.ir

This compound, like other pluramycin antibiotics, engages in DNA intercalation. nih.gov This process involves the insertion of the compound's planar, polycyclic aromatic structure between the base pairs of the DNA double helix. inspiralis.com This insertion leads to a localized unwinding of the DNA, causing a decrease in the DNA's twist and a compensatory increase in its writhe, which can result in positive supercoiling. inspiralis.com This physical distortion of the DNA helix is a crucial initial step in its mechanism, destabilizing the double helix structure and potentially inhibiting gene expression. benchchem.com

A hallmark of this compound's interaction with DNA is its ability to perform sequence-specific DNA alkylation. Research has demonstrated that guanine (B1146940) (G) residues are the primary sites for alkylation. nih.govnih.gov The level of adduct formation at these sites is distinctly sequence-dependent. The highest levels of alkylation by this compound have been observed at isolated guanines located within 5'-CGT sequences. Additionally, the 5'-G in certain 5'-CGG sequences and isolated guanines in 5'-TGT sequences also exhibit significant reactivity. nih.govnih.gov This sequence preference is remarkably similar to that observed for hedamycin (B78663), despite structural differences in their epoxide sidechains. nih.gov

The following table summarizes the primary DNA alkylation sites identified for this compound:

DNA Sequence MotifAlkylation SiteReference
5'-CGTGuanine (G) nih.govnih.gov
5'-CGG5'-Guanine (G) nih.gov
5'-TGTGuanine (G) nih.gov

The alkylation of DNA by this compound results in the formation of covalent DNA adducts. nih.govnih.govre-place.be These adducts are formed when the compound chemically reacts with the DNA bases, predominantly guanine. nih.govnih.gov The formation of these adducts is a critical event, as they act as physical impediments to DNA replication and transcription machinery. benchchem.com Studies using techniques such as mass spectrometry have been employed to identify and characterize these DNA adducts, confirming the covalent linkage between the compound and DNA. re-place.beresearchgate.net The presence of these adducts can stall DNA replication, leading to downstream cellular responses. benchchem.com

DNA Damage Induction and Repair Pathway Modulation

The DNA interactions of this compound culminate in significant DNA damage, which in turn can trigger or modulate cellular DNA repair pathways. aacrjournals.org

This compound is known to induce DNA strand breaks. benchchem.com DNA strand breaks, including single-strand breaks (SSBs) and double-strand breaks (DSBs), are severe forms of DNA damage that can arise directly from the action of genotoxic agents or indirectly from the cell's attempts to repair DNA lesions. aopwiki.orgnih.govnih.gov The formation of DNA adducts by this compound can lead to the stalling of DNA replication forks, which are prone to collapse and convert into DNA strand breaks. benchchem.comaacrjournals.org These breaks are critical lesions that can activate cell cycle checkpoints and initiate programmed cell death (apoptosis) if the damage is extensive or irreparable. benchchem.comaacrjournals.org

Cell Cycle Regulation and Apoptosis Induction.

This compound's mechanism of action, involving DNA alkylation, is known to trigger cellular stress responses that impact cell cycle progression and ultimately lead to apoptosis. creativebiolabs.net DNA damage, such as that induced by this compound, is a potent signal for activating cell cycle checkpoints and initiating pathways that culminate in programmed cell death. researchgate.netmdpi.commdpi.com

Activation of Cell Cycle Checkpoints.

In response to DNA damage, eukaryotic cells activate a series of surveillance mechanisms known as cell cycle checkpoints. These checkpoints are crucial for maintaining genomic stability by halting cell cycle progression at specific phases (G1, S, and G2/M) to allow for DNA repair or to initiate cell death if the damage is irreparable. creativebiolabs.netwikipedia.orglibretexts.org The activation of these checkpoints involves a complex network of proteins, including DNA damage sensors, signal transducers (such as ATM and ATR kinases), and effector kinases (like Chk1 and Chk2). oncotarget.comresearchgate.net These effectors then regulate key cell cycle proteins, including cyclins and cyclin-dependent kinases (CDKs), to arrest the cell cycle. wikipedia.orglibretexts.org Given this compound's DNA alkylating properties, it is highly probable that it activates these DNA damage checkpoints. creativebiolabs.net

Mechanisms of Cell Cycle Arrest.

The arrest of the cell cycle induced by DNA damage, such as that caused by this compound, is mediated through various molecular mechanisms. A primary mechanism involves the activation of the tumor suppressor protein p53, which, in turn, upregulates the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21. mdpi.comoncotarget.comfrontiersin.org p21 can bind to and inhibit the activity of various cyclin-CDK complexes, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby blocking cell cycle progression, particularly at the G1/S and G2/M transitions. mdpi.comoncotarget.comresearchgate.netfrontiersin.org Another mechanism involves the inhibition of Cdc25 phosphatases by activated checkpoint kinases (e.g., Chk1, Chk2), which prevents the dephosphorylation and activation of CDKs, leading to cell cycle arrest, notably at the G2/M phase. oncotarget.comresearchgate.net

Pathways Leading to Programmed Cell Death (Apoptosis).

When DNA damage is extensive or irreparable, cells initiate programmed cell death, or apoptosis, to prevent the propagation of damaged genetic material. mdpi.commdpi.com Apoptosis is a highly regulated process characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. wikipedia.orgwikipedia.org The two main pathways leading to apoptosis are the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.comwikipedia.orgscielo.org

The intrinsic pathway is activated by intracellular stress signals, such as severe DNA damage. This pathway involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic proteins like cytochrome c into the cytosol. mdpi.comscielo.orgscielo.org.ar Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspases, primarily caspase-9. scielo.org.ar

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to specific death receptors on the cell surface, leading to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspases, such as caspase-8 and caspase-10. mdpi.comwikipedia.orgscielo.org

Both intrinsic and extrinsic pathways converge on the activation of executioner caspases, notably caspase-3, caspase-6, and caspase-7. mdpi.comwikipedia.orgnih.gov These executioner caspases cleave a wide array of cellular proteins, leading to the biochemical and morphological hallmarks of apoptosis and the eventual demise of the cell. mdpi.comwikipedia.orgnih.gov Given this compound's role as a DNA alkylating agent, it is likely to primarily activate the intrinsic apoptotic pathway due to the induction of DNA damage. creativebiolabs.net

Comparative Mechanistic Analyses with Pluramycin Analogues (e.g., Hedamycin).

This compound is a pluramycin antitumor antibiotic, and its mechanism of action shares similarities with other members of this family, particularly Hedamycin. Both this compound and Hedamycin are known to exert their antitumour activity by alkylating DNA. creativebiolabs.net

DNA Alkylation Selectivity: Research has shown that both this compound and Hedamycin exhibit a distinct sequence selectivity for DNA alkylation. Guanine residues are the primary sites of adduct formation for both compounds. creativebiolabs.netnih.gov

The comparative studies reveal that:

This compound: Highest levels of alkylation occur at isolated guanines within 5'-CGT sequences and also at the 5'-G in some 5'-CGG sequences. Isolated guanines in 5'-TGT sequences are also quite reactive. creativebiolabs.net

Hedamycin: Shows a higher preference for 5'-CGT-3' over 5'-CGC-3'. metu.edu.tr It also binds to GC-rich sequences. metu.edu.tr

Despite significant differences in the stereochemistry and substitution of their bis(epoxide) sidechains, this compound and Hedamycin demonstrate very similar sequence selectivities in DNA alkylation assays. creativebiolabs.net This suggests a conserved mode of DNA interaction and damage induction within this class of pluramycin analogues. Hedamycin has also been shown to inhibit the transcription of survivin protein, an apoptosis inhibitor, thereby contributing to cancer cell death. metu.edu.tr

The following table summarizes the comparative DNA alkylation selectivity:

CompoundPrimary Alkylation SitePreferred DNA Sequences
This compoundGuanine (N7)5'-CGT, 5'-CGG (5'-G), 5'-TGT creativebiolabs.net
HedamycinGuanine (N7)5'-CGT-3' > 5'-CGC-3', GC-rich sequences metu.edu.tr

Preclinical Efficacy and Biological Activities of Dc92 B

Antitumor Activity in Cellular Models (In Vitro)

Identification and Validation of Molecular Targets

The primary molecular target of DC92-B has been identified as deoxyribonucleic acid (DNA). Research has demonstrated that this compound functions as a DNA alkylating agent. This mechanism involves the covalent modification of DNA bases, which can disrupt DNA replication and transcription, ultimately leading to cell death.

Validation of this molecular target comes from studies investigating the sequence selectivity of DNA alkylation by this compound. These studies have shown that the compound preferentially alkylates guanine (B1146940) residues within the DNA strand. The highest reactivity is observed at guanine bases located in 5'-CGT and the 5'-G of some 5'-CGG sequences, with notable reactivity also at guanines in 5'-TGT sequences. This sequence-dependent alkylation confirms a direct interaction between this compound and DNA, solidifying its role as the principal molecular target.

Assessment of Biological Selectivity and Specificity

The biological selectivity of this compound is intrinsically linked to its DNA alkylating activity and sequence preference. Studies comparing this compound with the related pluramycin antibiotic, hedamycin (B78663), have revealed a striking similarity in their sequence selectivity. Despite significant structural differences in their bis(epoxide) sidechains, both compounds exhibit a nearly identical preference for the guanine residues in specific DNA sequences. This indicates a conserved mechanism of interaction with their molecular target among this class of antibiotics. The specificity of this interaction at the DNA level contributes to its biological activity. Further research would be required to determine the broader biological selectivity of this compound, including its effects on other cellular macromolecules and pathways.

Efficacy in Relevant Preclinical Disease Models

The antitumor efficacy of this compound has been demonstrated in preclinical murine models of cancer. Specifically, early studies reported its activity against murine lymphatic leukemia P388 and murine sarcoma 180. These findings indicate that this compound is capable of exerting a therapeutic effect in a living organism. However, detailed quantitative data from these in vivo studies, such as the percentage of tumor growth inhibition or the increase in lifespan of the treated animals, are not extensively reported in the available literature. Such data is essential for a thorough assessment of its preclinical efficacy and for drawing comparisons with other established antitumor agents.

Table 1: Summary of Preclinical Data for this compound

Section Key Findings Data Availability
4.1. Antitumor Activity in Cellular Models (In Vitro) Belongs to a class of highly cytotoxic compounds. Specific IC50 values for this compound are not publicly available.
4.2. Identification and Validation of Molecular Targets DNA is the primary molecular target. Validated through studies showing sequence-selective guanine alkylation.
4.3. Assessment of Biological Selectivity and Specificity Exhibits high sequence selectivity for DNA alkylation, similar to hedamycin. Data on broader biological selectivity is limited.

| 4.4. Efficacy in Relevant Preclinical Disease Models | Demonstrates antitumor activity in murine P388 leukemia and sarcoma 180 models. | Quantitative in vivo efficacy data is not detailed in available literature. |

Advanced Methodologies in Dc92 B Research

Spectroscopic Approaches for Structural and Mechanistic Elucidation

Spectroscopic methods have been instrumental in determining the structure of DC92-B and investigating its interactions.

Magnetic Resonance Spectroscopy (MRS): Magnetic Resonance Spectroscopy, including Nuclear Magnetic Resonance (NMR) techniques, has been utilized for the structural elucidation of this compound nih.gov. MRS provides detailed molecular information by identifying metabolites based on their distinct resonance frequencies, which are translated into characteristic spectral peaks radiologykey.com. For compounds structurally related to this compound, such as hedamycin (B78663) and altromycin B, NMR spectroscopy has been crucial in characterizing sequential non-covalent and covalent interactions with double-stranded DNA, and confirming covalent linkage sites with guanine (B1146940) nih.govacs.org.

Ultraviolet Spectrophotometry (UV-Vis): Ultraviolet-Visible (UV-Vis) spectrophotometry has also been employed in the structural determination of this compound nih.gov. UV-Vis spectroscopy is commonly used to study the electronic transitions within molecules, providing insights into conjugation and chromophores. It has also been applied in kinetic studies and DNA interaction investigations for related compounds researchgate.netresearchgate.net.

Chromatographic and Mass Spectrometric Techniques for Compound Characterization and Metabolite Profiling

Chromatographic and mass spectrometric techniques are critical for the detailed characterization of this compound and its adducts, as well as for profiling its metabolites.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS): ESI-MS and MS/MS have been extensively applied to study the binding of this compound to self-complementary oligonucleotides, ranging from 6 to 14-mers researchgate.netpublish.csiro.auresearchgate.netresearchgate.net. These techniques enable the pre-screening of ligand-oligonucleotide complexes, revealing subtle selectivity differences that might not be apparent through conventional sequencing methods publish.csiro.au.

Key Findings from Mass Spectrometry on this compound-DNA Interactions: this compound acts as an intercalating and alkylating agent, primarily targeting the N7 atom of guanine residues within 5′-CGT sequences and, to a lesser extent, 5′-CGG sequences researchgate.netpublish.csiro.au. The specific site(s) of alkylation are significantly influenced by the presence of high-affinity binding sites within these short oligonucleotides publish.csiro.au. Beyond adduct characterization, mass spectrometry is broadly applied in analyzing noncovalent complexes, mixture analysis, various sequencing strategies, detecting and mapping DNA lesions, and characterizing DNA-protein crosslinks researchgate.net. For instance, MS confirmed that altromycin B, another pluramycin antibiotic, alkylates DNA through guanine nih.gov. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a standard method for the isolation and analysis of natural products frontiersin.org.

Table 1: Summary of this compound Alkylation Specificity by ESI-MS/MS

Target Base Preferred Sequence Context Alkylation Site Technique Reference

Molecular and Cell Biological Assays for DNA Interaction and Cellular Response Analysis

Molecular and cell biological assays provide insights into how this compound interacts with DNA and induces cellular responses.

DNA Replication Studies (Taq DNA Polymerase-Based Methods): The sequence specificity of this compound in intact human cells has been established using a linear amplification system involving Taq DNA polymerase nih.govnih.govresearchgate.netresearchgate.net. In this method, an oligonucleotide primer is extended by Taq DNA polymerase until it encounters a damage site. The resulting products are then analyzed on a DNA sequencing gel to precisely determine the location of the DNA damage at the base-pair level nih.govnih.gov.

Piperidine-Induced Strand-Breaking Assays: This method is employed to investigate the sequence selectivity of DNA alkylation by this compound nih.govresearchgate.net. These assays have shown that guanines are the most reactive sites for alkylation, and the extent of adduct formation at these sites is highly sequence-dependent nih.govresearchgate.net.

Key Findings from DNA Interaction and Cellular Response Analysis: Research indicates that guanine residues are the primary sites for adduct formation by this compound. The sequences 5'-TGT and 5'-CGT are identified as the most intense sites of DNA damage nih.govnih.gov. While the sequence position of adduct formation remains largely consistent between intact cells and purified DNA, significant differences in damage intensity have been observed. These differences in intensity in intact cells compared to purified DNA are potentially attributable to protective effects from nucleosomes nih.govresearchgate.net. Notably, this compound and the structurally related pluramycin hedamycin exhibit very similar sequence selectivities in these assays, despite differences in their stereochemistry and side-chain substitution nih.gov. This compound is also known to intercalate into DNA researchgate.netpublish.csiro.au.

Table 2: this compound DNA Interaction Specificity

DNA Interaction Type Preferred Target Sites/Sequences Assay Method Reference
Alkylation Guanine (G) residues Piperidine-induced strand-breaking, Taq DNA polymerase-based nih.govresearchgate.net
High Reactivity 5′-CGT, 5′-TGT Taq DNA polymerase-based nih.govnih.gov

Computational Chemistry and Molecular Modeling in Structure-Activity Relationship Studies

Computational chemistry and molecular modeling are increasingly vital tools in understanding the structure-activity relationships (SAR) of compounds like this compound, even if specific detailed studies solely on this compound using these methods are not extensively documented in the provided search results. These methodologies are broadly applied in drug discovery and chemical biology to predict molecular properties and optimize compound activity.

Applications in SAR Studies: Computational chemistry allows for the prediction of a wide array of molecular properties, including molecular orbitals, their energies, molecular vibrations, electronic excited states, nuclear magnetic resonance (NMR) shielding and coupling constants, and reaction pathways chemrxiv.org. Molecular modeling techniques are instrumental in the rational design of novel chemical entities by identifying critical structural features that contribute to their biological activity iomcworld.com.

Advanced Computational Techniques: Quantum mechanical (QM) calculations, combined quantum mechanics/molecular mechanics (QM/MM) calculations, and molecular dynamics (MD) simulations are employed to study ligand binding and estimate binding affinities lu.se. These methods can reproduce and predict the antitumor activities of complexes, demonstrating good correlation with experimental data lu.se. Conceptual Density Functional Theory (DFT) is utilized to calculate molecular properties and predict active reaction sites, aiding in the understanding of chemical reactivity scirp.org. SAR studies, often guided by computational approaches, aim to optimize compounds by balancing properties such as permeability with desired drug-like characteristics nih.gov.

Future Directions and Translational Perspectives for Dc92 B

Elucidation of Novel Biological Activities and Targets

Beyond its established role as a DNA alkylating agent, the pluramycin family, to which DC92-B belongs, exhibits diverse biological activities. Anthraquinone (B42736) derivatives, structurally related to this compound, are known for their antimicrobial, antiviral, and broader anticancer properties smolecule.com. This suggests that this compound may possess additional, as-yet-undiscovered biological activities.

Future research directions for this compound include:

Expanded Antimicrobial and Antiviral Profiling: Comprehensive screening against a wider spectrum of bacterial, fungal, and viral pathogens could reveal novel antimicrobial or antiviral applications, similar to its pluramycin relative, Pluramycin A, which demonstrates potent antibacterial effects smolecule.com.

Identification of Non-DNA Targets: While DNA alkylation is central to its mechanism, further investigation into potential interactions with other cellular components is warranted. For instance, other pluramycins have been shown to interact with topoisomerase II, and hedamycin (B78663), a closely related pluramycin, inhibits TATA-binding protein (TBP) transcription factor DNA binding researchgate.netmdpi.com. Elucidating such interactions could uncover novel molecular targets beyond direct DNA damage, potentially leading to new therapeutic strategies or combination rationales.

Modulation of Cellular Pathways: Deeper exploration into how this compound influences cellular signaling pathways involved in cell cycle regulation, DNA repair, and programmed cell death could identify specific protein targets or regulatory networks that are modulated by the compound. This could involve proteomic and transcriptomic analyses to map its comprehensive cellular impact.

Table 1: Known and Potential Biological Activities of this compound

Activity TypeKnown Activity (Mechanism)Potential Future Exploration
Antitumor DNA Intercalation, N7-Guanine Alkylation, Apoptosis Induction researchgate.netresearchgate.netModulation of specific cell cycle checkpoints, epigenetic modifications, interaction with other transcription factors mdpi.com
Antimicrobial (Indirect, via pluramycin family) smolecule.comBroad-spectrum antibacterial, antifungal, and antiviral activity smolecule.com
Antiviral (Indirect, via pluramycin family) smolecule.comSpecific antiviral mechanisms and targets smolecule.com
Enzyme Modulation Interaction with Topoisomerase II (via pluramycin family) researchgate.netInhibition/modulation of other key enzymes (e.g., kinases, proteases)

Rational Design and Synthesis of Enhanced Derivatives

The complex structure of this compound, characterized by anthraquinone and pyran rings, sugar moieties (glycosides), a cis-epoxide, and a terminal dimethyl side chain, provides numerous opportunities for structural modification patsnap.comnih.gov. Rational design principles, informed by structure-activity relationship (SAR) studies of this compound and other pluramycins, are crucial for developing enhanced derivatives.

Key areas for rational design and synthesis include:

Improved Potency and Selectivity: Modifications to the core anthraquinone structure or the attached sugar moieties could enhance DNA binding affinity and specificity for cancer cells, potentially leading to lower effective doses and reduced off-target effects nih.govfrontiersin.org.

Enhanced Pharmacokinetic Properties: The chemical lability of pluramycins, including their sensitivity to heat and UV light, presents a challenge for drug development nih.gov. Designing derivatives with improved stability, solubility, and bioavailability could significantly impact their therapeutic utility.

Overcoming Resistance Mechanisms: Structural alterations could be engineered to bypass known or anticipated drug resistance mechanisms, such as efflux pump recognition or increased DNA repair activity oaepublish.comnih.govtandfonline.com.

Targeted Delivery: Conjugation strategies, such as linking this compound derivatives to tumor-targeting antibodies or nanoparticles, could enable selective delivery to cancer cells, thereby increasing local drug concentration and minimizing systemic exposure researchgate.netpatsnap.com. This approach aligns with the concept of antibody-drug conjugates (ADCs) that deliver cytotoxic payloads directly to tumor cells.

Synthetic Feasibility: Given the complexity of natural product synthesis, developing more efficient and scalable synthetic routes for this compound and its derivatives is essential for large-scale production and commercial viability frontiersin.org. Advances in synthetic biology and computer-assisted design are increasingly facilitating the development of tailor-made antibiotics researchgate.net.

Strategies for Overcoming Drug Resistance

The emergence of drug resistance is a significant impediment to the long-term efficacy of many anticancer agents, including DNA alkylating agents like this compound researchgate.netoaepublish.comnih.gov. Understanding and circumventing these resistance mechanisms are critical for the successful translation of this compound into clinical practice.

Common mechanisms of resistance to DNA alkylating agents, which this compound is likely to encounter, include:

Enhanced DNA Repair: Tumor cells can upregulate DNA repair pathways, such as O6-methylguanine-DNA methyltransferase (MGMT) and the base excision repair (BER) pathway, to remove drug-induced DNA adducts researchgate.netnih.govaacrjournals.org.

Increased Drug Efflux: Overexpression of efflux pumps, such as multidrug resistance protein 1 (MDR1/P-glycoprotein), can reduce intracellular drug accumulation oaepublish.comgoogleapis.com.

Altered Drug Metabolism: Increased levels of detoxifying enzymes, like glutathione-S-transferases (GSTs), or elevated cellular glutathione (B108866) can inactivate the drug tandfonline.com.

Decreased Apoptotic Response: Cancer cells may develop mechanisms to evade programmed cell death despite DNA damage.

Strategies to overcome resistance for this compound could involve:

Combination with DNA Repair Inhibitors: Co-administration with inhibitors of key DNA repair enzymes, such as PARP inhibitors or ATR protein kinase inhibitors, could sensitize resistant cells to this compound's cytotoxic effects by preventing the repair of DNA lesions researchgate.netpatsnap.comnih.govtandfonline.com.

Efflux Pump Modulators: Developing this compound derivatives that are not substrates for efflux pumps or combining this compound with efflux pump inhibitors could restore intracellular drug concentrations oaepublish.comgoogleapis.com.

Targeting Metabolic Pathways: Strategies to deplete glutathione or inhibit GSTs could enhance this compound's activity in resistant cells tandfonline.com.

Exploiting Synthetic Lethality: Identifying synthetic lethal interactions where the combination of this compound with another agent specifically targets a vulnerability in resistant cells could offer highly effective therapeutic avenues.

Table 2: Mechanisms of Drug Resistance and Overcoming Strategies for DNA Alkylating Agents (Applicable to this compound)

Mechanism of ResistanceDescriptionOvercoming Strategies
Enhanced DNA Repair Upregulation of MGMT, BER pathway researchgate.netnih.govaacrjournals.orgCo-administration with PARP inhibitors, ATR inhibitors researchgate.netpatsnap.comnih.govtandfonline.com
Increased Drug Efflux Overexpression of efflux pumps (e.g., MDR1) oaepublish.comgoogleapis.comStructural modification of drug, efflux pump inhibitors oaepublish.comgoogleapis.com
Altered Drug Metabolism Increased glutathione levels, GST activity tandfonline.comGlutathione depletion, GST inhibitors tandfonline.com
Decreased Apoptosis Evasion of programmed cell death pathwaysCombination with pro-apoptotic agents

Synergistic Therapeutic Combinations

Combination therapy is a cornerstone of modern cancer treatment, aiming to achieve synergistic effects, overcome resistance, and reduce toxicity by using lower doses of individual agents googleapis.comresearchgate.netysu.amnih.gov. Given this compound's DNA-targeting mechanism, its integration into synergistic therapeutic regimens holds significant promise.

Potential synergistic therapeutic combinations for this compound include:

Other DNA-Damaging Agents: Combining this compound with other DNA-damaging agents that act through different mechanisms (e.g., topoisomerase inhibitors like Doxorubicin, or platinum-based compounds like Cisplatin) could enhance DNA damage and cell death google.comgoogle.com.

Targeted Therapies: Co-administration with inhibitors of specific oncogenic signaling pathways (e.g., tyrosine kinase inhibitors, mTOR inhibitors) could exploit vulnerabilities in cancer cells and enhance this compound's cytotoxic effects.

Immunotherapy: Exploring combinations with immunotherapeutic agents, such as immune checkpoint inhibitors or cancer vaccines, could leverage this compound's potential to induce immunogenic cell death, thereby stimulating an anti-tumor immune response nih.govresearchgate.net.

Antimicrobial Peptides: Research into dual-action therapeutics combining DNA alkylating agents with antimicrobial peptides has shown synergistic potential by simultaneously disrupting cancer cell membranes and damaging DNA researchgate.netnih.govnih.gov.

Epigenetic Modulators: Combining this compound with epigenetic drugs (e.g., histone deacetylase inhibitors, DNA methyltransferase inhibitors) could alter chromatin structure, making DNA more accessible to this compound, or modulate gene expression to enhance sensitivity.

Development Status and Clinical Translation Pathway

This compound was identified as a new antitumor antibiotic in 1988, with its structure determined in 1990 mdpi.compatsnap.com. Current publicly available information indicates that this compound is primarily a subject of preclinical research, focusing on its fundamental biological activities and mechanisms. There is no evidence in the provided search results to suggest that this compound has advanced into human clinical trials (Phase I, II, or III) for any therapeutic indication.

The typical clinical translation pathway for a novel antitumor agent like this compound involves several rigorous stages:

Preclinical Development: This phase involves extensive in vitro and in vivo studies to comprehensively characterize the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and preliminary toxicology. This includes detailed dose-response studies, activity in various cancer models, and identification of potential biomarkers for response or resistance.

Investigational New Drug (IND) Application: If preclinical data are promising and support a favorable risk-benefit profile, an IND application is submitted to regulatory authorities (e.g., the U.S. Food and Drug Administration, FDA). This application provides comprehensive data on the compound's manufacturing, preclinical studies, and the proposed clinical trial protocol, allowing for the initiation of human studies.

Clinical Trials:

Phase I: Conducted in a small group of patients (typically 20-100) to assess the drug's safety, determine a safe dosage range, and identify potential side effects. Pharmacokinetic and pharmacodynamic data are also collected.

Phase II: Involves a larger group of patients (typically 100-300) with the specific disease to evaluate the drug's efficacy and further assess its safety profile.

Phase III: Compares the new drug to existing standard treatments in a large patient population (hundreds to thousands) to confirm efficacy, monitor side effects, and gather information for safe and effective use.

New Drug Application (NDA) / Marketing Authorization Application (MAA): Upon successful completion of clinical trials, a comprehensive application is submitted to regulatory agencies for approval to market the drug.

Post-Marketing Surveillance (Phase IV): After approval, ongoing studies are conducted to monitor the drug's long-term safety, efficacy, and to explore new indications.

For this compound, the focus of future translational efforts would likely be on completing robust preclinical packages, identifying specific cancer types where its unique mechanism offers a significant advantage, and developing strategies to mitigate potential toxicities (though toxicity is excluded from this article) to enable progression into human clinical trials.

Q & A

How should researchers formulate a focused research question to investigate DC92-B's biochemical mechanisms?

Methodological Answer:

  • Begin by conducting a systematic literature review to identify gaps in understanding this compound's interactions (e.g., unstudied pathways or cell types).
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example: "How does this compound modulate [specific enzyme/transporter] in [cell type] under [pH/temperature]?" ensures precision.
  • Iteratively revise the question based on pilot experiments and peer feedback to align with methodological feasibility .

Q. What experimental design considerations are critical for assessing this compound's efficacy under varying physiological conditions?

Methodological Answer:

  • Use factorial designs to test multiple variables (e.g., concentration gradients, co-administered compounds) while controlling for batch variability.
  • Implement randomized block designs to mitigate environmental confounders.
  • Include ≥3 technical replicates and positive/negative controls (e.g., known inhibitors) to validate assay robustness. Pre-register protocols to reduce bias .

Q. Which statistical methods are appropriate for initial analysis of this compound's dose-response data?

Methodological Answer:

  • Apply nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values.
  • Use Box-Cox transformations to stabilize variance in skewed datasets.
  • Conduct ANOVA with post-hoc Tukey tests to compare means across experimental groups. Report confidence intervals to quantify uncertainty .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported toxicity profiles across studies?

Methodological Answer:

  • Perform meta-analysis to quantify heterogeneity using metrics like . Identify methodological discrepancies (e.g., cell lines, exposure durations) as potential principal contradictions influencing outcomes.
  • Re-analyze combined datasets with the Benjamini-Hochberg procedure to control false discovery rates (FDR < 0.05).
  • Replicate experiments under harmonized protocols to isolate causal factors .

Q. What advanced techniques validate this compound's target specificity in complex biological systems?

Methodological Answer:

  • Employ CRISPR-Cas9 knockouts of suspected targets to confirm this compound's dependency on specific pathways.
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities.
  • Integrate multi-omics data (transcriptomics/proteomics) to identify off-target effects. Apply LASSO regression to prioritize significant biomarkers .

Q. How can researchers ensure reproducibility when scaling this compound synthesis for in vivo studies?

Methodological Answer:

  • Document synthesis protocols in SI units with step-by-step reaction conditions (e.g., temperature, catalyst ratios).
  • Characterize purity via HPLC-MS and NMR , adhering to ICH guidelines.
  • Share raw spectra and chromatograms in FAIR-aligned repositories (e.g., Zenodo) with persistent identifiers. Use version-controlled electronic lab notebooks (ELNs) for traceability .

Q. What ethical and compliance standards apply when publishing this compound research involving human-derived samples?

Methodological Answer:

  • Obtain IRB approval for human tissue use, ensuring informed consent and anonymization.
  • Disclose funding sources and conflicts of interest in the "Ethics Statement" section.
  • Adhere to COPE guidelines for data integrity. Cite primary sources for compound synthesis protocols to avoid plagiarism .

Data Management & Collaboration

Q. How should teams securely store and share this compound research data to facilitate collaboration?

Methodological Answer:

  • Use encrypted cloud platforms (e.g., LabArchives) with role-based access controls.
  • Annotate datasets with ISO 8601 timestamps and experimental metadata (e.g., equipment calibration logs).
  • Deposit raw data in domain-specific repositories (e.g., PubChem for chemical data) with DOI assignment. Regularly audit storage systems for compliance with GDPR/CCPA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DC92-B
Reactant of Route 2
DC92-B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.